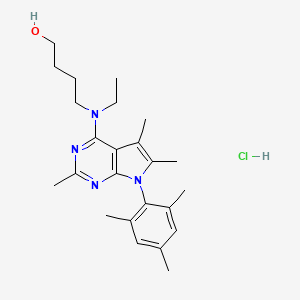
LWH-63 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of LWH-63 hydrochloride involves several steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. The synthetic route typically includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The 2,4,6-trimethylphenyl group and the N-ethyl-n-4-hydroxybutyl group are introduced through substitution reactions.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Analyse Des Réactions Chimiques
LWH-63 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
LWH-63 hydrochloride has several scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and reactions of pyrrolo[2,3-d]pyrimidine derivatives.
Biology: The compound is used to investigate the biological effects of corticotrophin-releasing factor antagonists.
Industry: The compound may have applications in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
LWH-63 hydrochloride exerts its effects by blocking the corticotrophin-releasing factor receptor 1 (CRF1). This receptor is involved in the stress response, and its antagonism by this compound can reduce stress-induced behaviors. The compound has a high affinity for the CRF1 receptor, with a Ki value of 0.68 nM . This interaction blocks the effects of corticotrophin-releasing factor, thereby modulating the stress response pathways .
Comparaison Avec Des Composés Similaires
LWH-63 hydrochloride can be compared with other corticotrophin-releasing factor antagonists, such as:
Antalarmin hydrochloride: Another CRF1 antagonist with similar applications in stress-related research.
CP-154526 hydrochloride: A potent CRF1 antagonist used in various pharmacological studies.
NBI 27914: A CRF1 antagonist with applications in studying stress and anxiety disorders.
This compound is unique due to its specific structure and high affinity for the CRF1 receptor, making it a valuable tool in stress-related research .
Propriétés
Numéro CAS |
276890-57-4 |
|---|---|
Formule moléculaire |
C24H34N4O |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
4-[ethyl-[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]butan-1-ol |
InChI |
InChI=1S/C24H34N4O/c1-8-27(11-9-10-12-29)23-21-18(5)19(6)28(24(21)26-20(7)25-23)22-16(3)13-15(2)14-17(22)4/h13-14,29H,8-12H2,1-7H3 |
Clé InChI |
NSIINCVTDAEXKV-UHFFFAOYSA-N |
SMILES |
CCN(CCCCO)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl |
SMILES canonique |
CCN(CCCCO)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















